molecular formula C28H29NO3 B11277164 3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277164
M. Wt: 427.5 g/mol
InChI Key: JQDWZQWBPWUAMU-UHFFFAOYSA-N
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Description

3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts alkylation, reduction, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
  • 2,2-BIS-(4-HYDROXY-3-METHYLPHENYL)-4-METHYLPENTANE

Uniqueness

Compared to similar compounds, 3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H29NO3/c1-18(2)21-9-11-23(12-10-21)26-25(22-13-15-24(32-4)16-14-22)27(30)28(31)29(26)17-20-7-5-19(3)6-8-20/h5-16,18,26,30H,17H2,1-4H3

InChI Key

JQDWZQWBPWUAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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